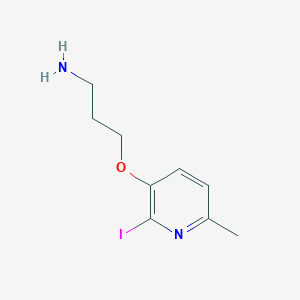
3-(3-Aminopropoxy)-2-iodo-6-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Aminopropoxy)-2-iodo-6-methylpyridine is an organic compound that belongs to the class of substituted pyridines. This compound is characterized by the presence of an iodine atom at the 2-position, a methyl group at the 6-position, and a 3-aminopropoxy group at the 3-position of the pyridine ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopropoxy)-2-iodo-6-methylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-iodo-6-methylpyridine.
Nucleophilic Substitution: The 2-iodo-6-methylpyridine undergoes a nucleophilic substitution reaction with 3-bromopropylamine in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Aminopropoxy)-2-iodo-6-methylpyridine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The iodine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate, primary amines, or sodium alkoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the iodine atom can yield various substituted pyridines.
Applications De Recherche Scientifique
3-(3-Aminopropoxy)-2-iodo-6-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of substituted pyridines with biological targets.
Industry: Used in the development of materials with specific chemical properties, such as catalysts or sensors.
Mécanisme D'action
The mechanism of action of 3-(3-Aminopropoxy)-2-iodo-6-methylpyridine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Aminopropoxy)-2-chloro-6-methylpyridine: Similar structure but with a chlorine atom instead of iodine.
3-(3-Aminopropoxy)-2-bromo-6-methylpyridine: Similar structure but with a bromine atom instead of iodine.
3-(3-Aminopropoxy)-2-fluoro-6-methylpyridine: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 3-(3-Aminopropoxy)-2-iodo-6-methylpyridine imparts unique chemical properties, such as higher molecular weight and different reactivity compared to its chloro, bromo, and fluoro analogs. These differences can influence the compound’s behavior in chemical reactions and its interactions with biological targets.
Propriétés
Formule moléculaire |
C9H13IN2O |
|---|---|
Poids moléculaire |
292.12 g/mol |
Nom IUPAC |
3-(2-iodo-6-methylpyridin-3-yl)oxypropan-1-amine |
InChI |
InChI=1S/C9H13IN2O/c1-7-3-4-8(9(10)12-7)13-6-2-5-11/h3-4H,2,5-6,11H2,1H3 |
Clé InChI |
OMWFAJFNXVCZLL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C=C1)OCCCN)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(But-2-yn-1-yl)amino]-5-fluoropyridine-3-carboxylic acid](/img/structure/B13239980.png)
![3-chloro-N-[(5-methylfuran-2-yl)methyl]aniline](/img/structure/B13239983.png)
![4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine](/img/structure/B13239991.png)
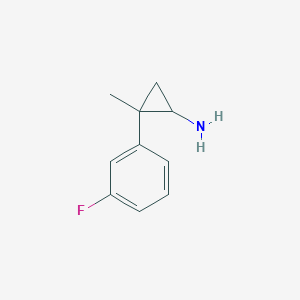
![1-Propyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine](/img/structure/B13240006.png)
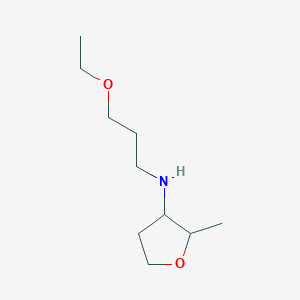

![2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid](/img/structure/B13240040.png)
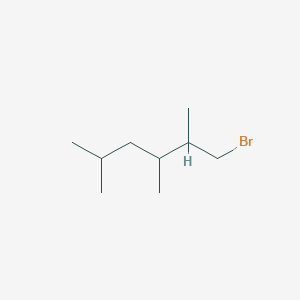

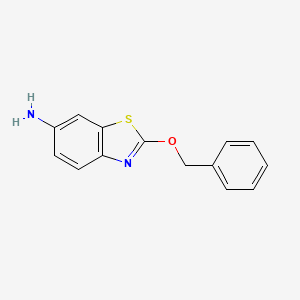
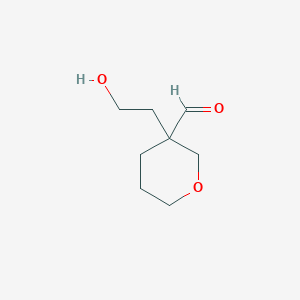
![tert-Butyl 2-[N-(3-methylpyrrolidin-3-yl)acetamido]acetate](/img/structure/B13240064.png)
![2-[(1-Phenylpropyl)amino]propan-1-ol](/img/structure/B13240068.png)
